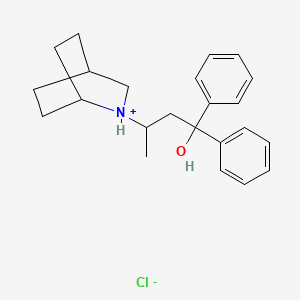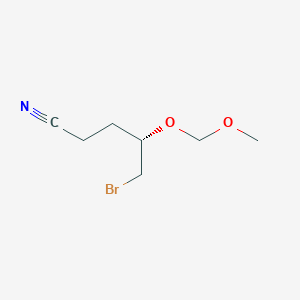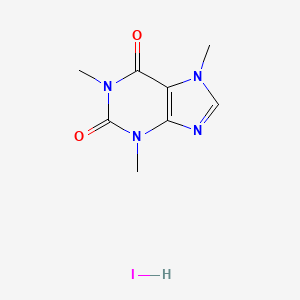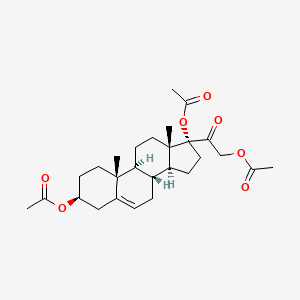
Agistatine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agistatine B is a tricyclic analog of agistatine A and is known for its role as an inhibitor of cholesterol biosynthesis . It has a molecular formula of C11H18O4 and a molecular weight of 214.3 . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agistatine B involves multiple steps, starting from simpler organic compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves the formation of the tricyclic core structure through a series of cyclization reactions, followed by functional group modifications to achieve the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Agistatine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Agistatine B has several scientific research applications, including:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its role in inhibiting cholesterol biosynthesis, which has implications for understanding metabolic pathways.
Medicine: Potential use in developing treatments for conditions related to cholesterol metabolism.
Industry: Limited industrial applications due to its primary use in research
Mécanisme D'action
Agistatine B exerts its effects by inhibiting enzymes involved in cholesterol biosynthesis. The exact molecular targets and pathways are not fully elucidated, but it is believed to interfere with the mevalonate pathway, which is crucial for the production of cholesterol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Agistatine A: A closely related compound with a similar tricyclic structure.
Diplosporin: Another tricyclic compound with different biological activities.
Mellein: A simpler compound with a similar core structure but different functional groups.
Uniqueness
Agistatine B is unique due to its specific inhibitory effect on cholesterol biosynthesis, which distinguishes it from other tricyclic compounds. Its structural analog, Agistatine A, shares some similarities but differs in its biological activity and potency .
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(1R,3R,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol |
InChI |
InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9-,10-,11?/m1/s1 |
Clé InChI |
VPNRLNAIVJHRND-RZJTZRKSSA-N |
SMILES isomérique |
CC[C@@H]1CCC2C3([C@@H]1O[C@@H](O2)C[C@@H]3O)O |
SMILES canonique |
CCC1CCC2C3(C1OC(O2)CC3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


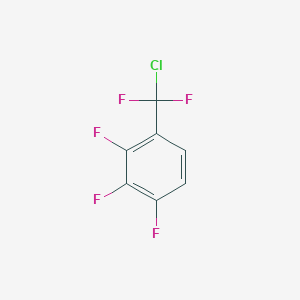
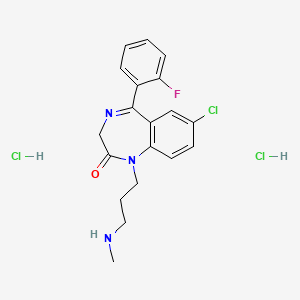
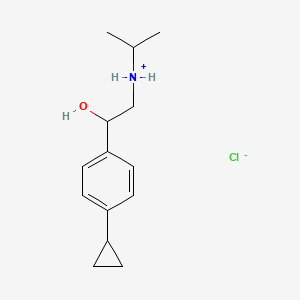
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)

